molecular formula C9H5ClF2N2 B1475378 4-Chloro-6,8-difluoro-2-methylquinazoline CAS No. 1444353-33-6

4-Chloro-6,8-difluoro-2-methylquinazoline

Cat. No.: B1475378
CAS No.: 1444353-33-6
M. Wt: 214.6 g/mol
InChI Key: ONIVSWPNCAYDQY-UHFFFAOYSA-N
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Description

4-Chloro-6,8-difluoro-2-methylquinazoline is a useful research compound. Its molecular formula is C9H5ClF2N2 and its molecular weight is 214.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-6,8-difluoro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2/c1-4-13-8-6(9(10)14-4)2-5(11)3-7(8)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIVSWPNCAYDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2F)F)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6,8-difluoro-2-methylquinazoline is a member of the quinazoline family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in treating various diseases, including cancer and infections. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and comparisons with related compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to either inhibition or activation of biological pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are critical for tumor growth and metastasis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various human cancer cell lines. For instance:

  • In Vitro Studies : The compound demonstrated cytotoxic effects on breast (MCF7) and lung (A549) cancer cell lines with IC50 values in the low micromolar range. This suggests a potent ability to inhibit cancer cell growth and induce apoptosis .
Cell Line IC50 (µM) Mechanism
MCF70.096EGFR inhibition
A5492.09Targeting multiple pathways

Antimicrobial Activity

The quinazoline derivatives, including this compound, have shown promising antimicrobial properties:

  • Bacterial Inhibition : It has been reported to be effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. This makes it a candidate for developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has also been evaluated for its anti-inflammatory effects:

  • Inflammation Models : Studies have indicated that it can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The unique structure of this compound contributes to its distinctive biological profile. When compared to similar compounds within the quinazoline class:

Compound Name Structural Features Biological Activity
4-Chloro-6,7-difluoro-2-methylquinazolineContains difluoromethyl groupPotent against EGFR
4-Chloro-6-fluoroquinazolineLacks methyl groupLower anticancer activity
4-Chloro-5-fluoroquinazolineDifferent halogen substitutionModerate antimicrobial effects

The presence of both chloro and difluoromethyl groups in this compound enhances its reactivity and selectivity towards biological targets compared to other derivatives .

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines : A study evaluating the effects of various quinazoline derivatives found that this compound exhibited superior potency against MCF7 cells compared to other derivatives tested. This was attributed to its ability to effectively inhibit EGFR signaling pathways .
  • Antimicrobial Efficacy Research : In a comparative study of quinazolines against bacterial strains, this compound demonstrated significant bactericidal activity at concentrations lower than those required for traditional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6,8-difluoro-2-methylquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6,8-difluoro-2-methylquinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.